Cucumegastigmane I

Description

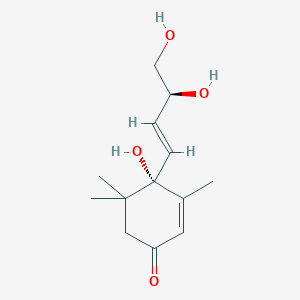

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLCQYMRNGWEJB-OERKHBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cucumegastigmane I: A Technical Guide to its Discovery and Origins

For Immediate Release

A comprehensive technical guide detailing the discovery, origin, and chemical characterization of Cucumegastigmane I, a megastigmane-type natural product, is presented for researchers, scientists, and professionals in drug development. This document compiles available data on its isolation, structural elucidation, and biological activities, providing a foundational resource for further investigation into this class of compounds.

Discovery and Origin

This compound was first isolated from the leaves of the common cucumber plant, Cucumis sativus.[1] This discovery, published in 2007, identified it as a novel megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids.[1]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analysis and chemical methods. The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and a modified Mosher's method to establish the absolute stereochemistry of the molecule.[1]

Spectroscopic Data

| Data Type | Description |

| ¹H-NMR | Provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. |

| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule, indicating its stereochemistry. The specific rotation value for this compound has not been widely reported in secondary literature. |

| Mass Spectrometry | Determines the molecular weight and elemental composition of the molecule. |

Experimental Protocols

Isolation of this compound

The isolation of this compound from Cucumis sativus leaves involved a multi-step extraction and chromatographic process. A generalized workflow for the isolation of natural products from plant material is depicted below. The specific details of the solvents, column materials, and elution gradients for this compound are contained within the original research publication by Kai et al. (2007).

Structure Determination by Modified Mosher's Method

The absolute configuration of chiral centers in this compound was determined using the modified Mosher's method. This technique involves the chemical derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The analysis of the ¹H-NMR spectra of these esters allows for the assignment of the absolute stereochemistry.

Biological Activity

While direct evidence for the biological activity of this compound is lacking, other compounds isolated from cucumber, such as cucurbitacins, have been shown to modulate various signaling pathways implicated in cancer and inflammation. These pathways include JAK-STAT3, Wnt, PI3K/Akt, and MAPK. It is plausible that this compound, as a constituent of cucumber, may possess other, as yet undetermined, biological activities.

Synthesis

To date, there are no published reports on the chemical synthesis of this compound.

Conclusion

This compound is a natural product isolated from the leaves of Cucumis sativus. Its structure has been elucidated, but research into its biological activity and potential therapeutic applications remains in its infancy. The lack of significant cytotoxic activity in one study does not preclude other biological effects. Further investigation is warranted to fully characterize the pharmacological profile of this megastigmane and to explore its potential, if any, in drug discovery and development. This guide serves as a foundational repository of current knowledge to facilitate such future research.

References

Unveiling Cucumegastigmane I in Cucumis sativus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of Cucumegastigmane I, a megastigmane-type norisoprenoid, within Cucumis sativus (cucumber). While the presence of this compound has been confirmed, this document also highlights the current gaps in quantitative and detailed methodological data in publicly available scientific literature. This guide synthesizes the existing knowledge on its natural source, biosynthetic origins, and generalized protocols for its study, providing a foundational resource for further research and development.

Natural Sources and Distribution

This compound has been identified and isolated from the leaves of Cucumis sativus.[1][2][3] Alongside its analog, Cucumegastigmane II, it is a recognized phytochemical constituent of this widely cultivated plant.[3] While the leaves are the confirmed primary source, the distribution and concentration of this compound in other parts of the cucumber plant, such as the fruit, stem, or roots, have not been extensively reported in the available literature.

Quantitative Data Summary

A comprehensive review of scientific literature reveals a notable absence of specific quantitative data for this compound in Cucumis sativus. To date, no studies have been found that report the concentration, yield, or distribution of this compound in various tissues of the cucumber plant. The table below reflects this current knowledge gap.

| Plant Part | Compound | Concentration/Yield | Method of Quantification | Reference |

| Leaves | This compound | Data not available | Not applicable | N/A |

| Fruit | This compound | Data not available | Not applicable | N/A |

| Stem | This compound | Data not available | Not applicable | N/A |

| Roots | This compound | Data not available | Not applicable | N/A |

Further research employing targeted quantitative analysis is necessary to populate these data fields and provide a clearer understanding of the accumulation of this compound in Cucumis sativus.

Biosynthesis of this compound

This compound belongs to the C13-norisoprenoid class of compounds, which are known to be derived from the oxidative degradation of carotenoids. The biosynthesis is initiated by the enzymatic cleavage of carotenoid precursors by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). In Cucumis sativus, the presence of the CsCCD1 gene has been identified, which encodes for a carotenoid cleavage dioxygenase 1. This enzyme is implicated in the cleavage of various carotenoids, leading to the formation of different apocarotenoids, which can then be further metabolized to form megastigmanes like this compound.

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound from Cucumis sativus is not available in the reviewed literature, a generalized workflow can be constructed based on standard methodologies for the analysis of norisoprenoids in plant matrices.

General Extraction and Isolation Workflow

The following diagram outlines a representative workflow for the extraction and isolation of this compound from cucumber leaves. This is a generalized protocol and would require optimization for this specific compound and matrix.

Detailed Methodological Considerations

-

Extraction: Maceration with methanol or ethanol is a common starting point for the extraction of moderately polar compounds like megastigmanes from plant material.[1]

-

Fractionation: Liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) can effectively separate compounds based on their polarity. The ethyl acetate fraction is often enriched with norisoprenoids.

-

Purification: A combination of column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) is typically required to isolate pure compounds.

-

Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for sensitive and specific quantification of plant metabolites. A validated method would require an authentic standard of this compound.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and high-resolution mass spectrometry are essential for the unambiguous identification and structural elucidation of the isolated compound.

Conclusion and Future Directions

This compound is a confirmed natural product of Cucumis sativus leaves. Its biosynthesis likely follows the carotenoid degradation pathway common for C13-norisoprenoids. However, there is a significant lack of quantitative data and detailed, validated experimental protocols for its analysis in cucumber. For researchers and drug development professionals, this presents both a challenge and an opportunity. Future research should focus on:

-

Developing and validating a robust analytical method for the quantification of this compound in various tissues of Cucumis sativus.

-

Investigating the distribution and accumulation of this compound throughout the life cycle of the cucumber plant.

-

Elucidating the specific carotenoid precursors and the enzymatic steps involved in its biosynthesis in cucumber.

-

Evaluating the biological activities of purified this compound to explore its potential therapeutic applications.

This technical guide serves as a starting point for these future investigations, providing the currently available information and a framework for the methodologies that will be required.

References

The Biosynthesis Pathway of Megastigmanes in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmanes are a class of C13-norisoprenoid secondary metabolites found throughout the plant kingdom. They are derived from the oxidative degradation of carotenoids and contribute to the characteristic aromas and flavors of many fruits, flowers, and wines. Beyond their sensory properties, megastigmanes have garnered significant interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the biosynthesis of megastigmanes in plants, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for their study.

Core Biosynthetic Pathway

The biosynthesis of megastigmanes originates from the cleavage of C40 carotenoids, a process primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This pathway is intricately linked with the biosynthesis of other important plant hormones, such as abscisic acid (ABA) and strigolactones.

The initial step involves the oxidative cleavage of various carotenoid precursors at specific double bonds. The type of carotenoid precursor and the specific CCD enzyme involved determine the resulting megastigmane structure.

Key Precursors and Enzymes:

-

Carotenoid Precursors: The primary precursors for megastigmane biosynthesis are C40 carotenoids, including β-carotene, lutein, neoxanthin, and violaxanthin. The specific carotenoid profile of a plant tissue dictates the potential diversity of megastigmanes that can be produced.

-

Carotenoid Cleavage Dioxygenases (CCDs): These enzymes are the key players in the pathway, catalyzing the oxidative cleavage of carotenoids. Plant CCDs are classified into several subfamilies, with CCD1 and CCD4 being particularly important for the generation of various megastigmanes. These enzymes typically cleave carotenoids at the 9,10 and 9',10' positions.[1][2][3]

Illustrative Biosynthetic Pathways:

The following diagrams illustrate the biosynthetic pathways for two prominent megastigmanes, β-ionone and β-damascenone.

Regulation of Megastigmane Biosynthesis

The biosynthesis of megastigmanes is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The regulation primarily occurs at the transcriptional level, controlling the expression of CCD genes.

Abiotic Stress Signaling:

Abiotic stresses such as drought, high salinity, and intense light are potent inducers of megastigmane biosynthesis. This response is often mediated by the plant hormone abscisic acid (ABA), which is also derived from carotenoid cleavage.

The signaling cascade initiated by abiotic stress leads to the activation of various transcription factors, which in turn bind to the promoter regions of CCD genes, upregulating their expression.

Transcriptional Regulation:

Several families of transcription factors are implicated in the regulation of CCD gene expression in response to abiotic stress, including:

-

MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that play crucial roles in regulating various stress responses. Specific MYB factors have been shown to bind to the promoters of CCD genes and modulate their expression under drought and high-light conditions.[4][5][6][7][8]

-

WRKY Transcription Factors: WRKY transcription factors are key regulators of plant defense and stress responses. Evidence suggests their involvement in the regulation of norisoprenoid biosynthesis in grapes.

-

NAC Transcription Factors: The NAC family of transcription factors is involved in various developmental processes and stress responses. Some NAC transcription factors have been shown to regulate genes involved in carotenoid and ABA biosynthesis, thereby indirectly influencing megastigmane production.

Quantitative Data

The enzymatic conversion of carotenoids to megastigmanes is characterized by specific kinetic parameters. The following table summarizes available data for a plant Carotenoid Cleavage Dioxygenase 1 (CCD1).

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | Source |

| Morus notabilis CCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | [9] |

| Iris pallida CCD1 | β-apo-8'-carotenal | 0.69 | 1.22 | [10] |

| Osmanthus fragrans CCD1 | β-apo-8'-carotenal | 0.82 | 2.30 | [10] |

Experimental Protocols

Extraction of Megastigmanes from Plant Material (e.g., Grape Berries)

This protocol outlines a general procedure for the extraction of free and glycosidically bound megastigmanes from grape berries.

Materials:

-

Grape berries

-

Liquid nitrogen

-

Methanol

-

Dichloromethane

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Phosphate-citrate buffer (pH 5.0)

-

Aromatic-free enzyme preparation (e.g., AR2000)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Freeze grape berries in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with a methanol/dichloromethane mixture.

-

Centrifuge the mixture and collect the supernatant.

-

Separate the free and glycosidically bound fractions using a C18 SPE cartridge.

-

Free Fraction: Elute the free megastigmanes from the SPE cartridge with dichloromethane. Concentrate the eluate and analyze by GC-MS.

-

Bound Fraction: Elute the glycosides from the SPE cartridge with methanol.

-

Evaporate the methanol, redissolve the residue in phosphate-citrate buffer, and add an aromatic-free enzyme preparation.

-

Incubate the mixture to allow for enzymatic hydrolysis of the glycosides.

-

Extract the released aglycones (megastigmanes) with dichloromethane.

-

Wash the organic phase with sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

-

Concentrate the final extract and analyze by GC-MS.

Workflow Diagram:

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol describes a method for determining the in vitro activity of a recombinant CCD enzyme.[11]

Materials:

-

Purified recombinant CCD enzyme

-

Carotenoid substrate (e.g., β-carotene) dissolved in a suitable organic solvent (e.g., acetone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM dithiothreitol)

-

Ferrous sulfate (FeSO₄)

-

Catalase

-

A detergent (e.g., Triton X-100)

-

HPLC system with a C30 column and a photodiode array (PDA) detector

Procedure:

-

Prepare a reaction mixture containing the assay buffer, catalase, and ferrous sulfate.

-

Add the purified CCD enzyme to the reaction mixture.

-

Prepare the carotenoid substrate by mixing the organic solvent stock with the assay buffer containing a detergent to form micelles.

-

Initiate the reaction by adding the carotenoid substrate to the enzyme mixture.

-

Incubate the reaction at a controlled temperature (e.g., 28°C) in the dark.

-

Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetone).

-

Extract the cleavage products with an organic solvent (e.g., hexane).

-

Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze the products by HPLC-PDA.

-

Quantify the cleavage products based on standard curves of authentic compounds.

Quantification of Megastigmanes by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of megastigmanes in plant extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13]

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Megastigmane standards

Procedure:

-

Sample Preparation: Prepare plant extracts as described in the extraction protocol. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Use a gradient elution to separate the megastigmanes. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compounds.

-

Set an appropriate flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for each target megastigmane using authentic standards.

-

Develop a Multiple Reaction Monitoring (MRM) method for each compound, selecting the precursor ion and the most abundant and specific product ions.

-

-

Quantification:

-

Prepare a calibration curve using a series of dilutions of the megastigmane standards.

-

Analyze the plant extracts using the optimized HPLC-MS/MS method.

-

Quantify the megastigmanes in the samples by comparing their peak areas to the calibration curve.

-

Conclusion

The biosynthesis of megastigmanes is a complex and highly regulated process that is integral to plant metabolism and interaction with the environment. The elucidation of this pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This guide provides a comprehensive overview of the current understanding of megastigmane biosynthesis, from the initial carotenoid precursors to the final diverse products. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers seeking to further investigate this fascinating class of plant secondary metabolites and their potential applications in various fields, including the development of new pharmaceuticals and flavor compounds. Further research into the kinetic properties of a wider range of CCD enzymes and the intricate details of their transcriptional regulation will undoubtedly uncover new layers of complexity and provide further opportunities for biotechnological applications.

References

- 1. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Function of MYB domain transcription factors in abiotic stress and epigenetic control of stress response in plant genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifaceted roles and regulatory mechanisms of MYB transcription factors in plant development, secondary metabolism, and stress adaptation: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Research advances of MYB transcription factors in plant stress resistance and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Insights into Drought Stress Signaling in Plants and the Molecular Genetic Basis of Cotton Drought Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubcompare.ai [pubcompare.ai]

Preliminary Biological Activity Screening of Cucumegastigmane I: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of extracts from plants known to contain Cucumegastigmane I, such as Cucumis sativus. However, there is a notable scarcity of studies that have performed a comprehensive biological activity screening on the isolated this compound. This guide, therefore, summarizes the known biological activities of extracts in which this compound is a constituent and touches upon the activities of the broader megastigmane class of compounds. The data presented herein should be interpreted as indicative of potential activities that warrant further investigation with the pure compound.

Introduction

This compound is a megastigmane-type norisoprenoid that has been isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are a class of C13-norisoprenoids, which are thought to be derived from the degradation of carotenoids.[2][3] While the specific biological activities of this compound have not been extensively studied, the plant extracts from which it is derived have demonstrated a range of promising pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4][5] This technical guide provides a summary of these preliminary findings to inform future research and drug discovery efforts centered on this compound and related compounds.

Potential Biological Activities

Cytotoxic Activity

While direct cytotoxic data for isolated this compound is not available in the reviewed literature, studies on extracts of Cucumis sativus suggest potential anticancer properties. An ethyl acetate fraction of Cucumis sativus leaves, from which this compound was isolated, demonstrated significant cytotoxicity against acute myeloid leukemia (AML) cell lines.[1]

Table 1: Cytotoxicity of an Ethyl Acetate Fraction of Cucumis sativus Leaves Containing this compound

| Cell Line | IC50 (µg/mL) |

| EoL-1 (FLT3-overexpressing) | 40.82 ± 0.8 |

| MV4-11 (FLT3-overexpressing) | 35.54 ± 4.1 |

Source:[1]

Further investigation within the same study identified dehydrovomifoliol as a major bioactive compound within the most active fraction, which induced G0/G1 cell cycle arrest and apoptosis.[1] This suggests that while this compound's direct role is unknown, the chemical milieu from which it is derived is biologically active.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed human cancer cell lines (e.g., EoL-1, MV4-11) in 96-well plates at a density of approximately 5,000 cells per well.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., the ethyl acetate fraction).

-

Incubation: Incubate the treated cells for a specified period, typically 72 hours.

-

MTT Addition: Add 10 µL of a 0.5% (w/v) MTT solution in phosphate-buffered saline (PBS) to each well.

-

Further Incubation: Incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Anti-inflammatory Activity

The anti-inflammatory properties of Cucumis sativus extracts have been documented, suggesting a potential role for its constituents, including this compound. An iminosugar, idoBR1, isolated from cucumber, has been shown to reduce lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) in THP-1 cells and ex vivo human blood, indicating a potent anti-inflammatory effect.[6] Methanolic extracts of C. sativus leaves have also demonstrated significant anti-inflammatory activity in rat models.[7]

Table 2: Anti-inflammatory Activity of Methanolic Extract of C. sativus Leaves in Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | % Inhibition of Edema (at 5h) |

| Methanolic Extract | 150 | 57.35 |

| Methanolic Extract | 250 | 72.06 |

| Indomethacin (Standard) | 10 | 79.41 |

Source:[7]

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Use adult rats (e.g., Long Evans rats).

-

Grouping: Divide the animals into control, standard, and test groups.

-

Administration: Administer the test extract (e.g., methanolic extract of C. sativus leaves) orally at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume or diameter using a plethysmometer or vernier calipers at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Antioxidant Activity

Megastigmane glycosides as a class have been reported to possess antioxidant activity.[3] Various extracts of Cucumis species have demonstrated significant antioxidant potential through different assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[8]

Table 3: Antioxidant Activity of Cucumis sativus Leaf Extracts

| Assay | Extract Type | Result |

| DPPH Radical Scavenging | Methanolic Extract | IC50: 13.06 µg/mL |

| Total Phenolic Content | Methanolic Extract | 262.31 mg/g GAE |

| Total Antioxidant Capacity | Methanolic Extract | 267.2 mg/g AAE |

GAE: Gallic Acid Equivalent; AAE: Ascorbic Acid Equivalent Source:[7]

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Add aliquots of the test extract at various concentrations to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a spectrophotometer. The bleaching of the purple DPPH solution to a yellow color is indicative of radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

While specific antimicrobial data for this compound is lacking, other compounds isolated from Cucumis sativus have shown antimicrobial effects. For instance, sphingolipids isolated from cucumber stems exhibited antifungal and antibacterial activity.[5][9][10] Furthermore, compounds isolated from the ethyl acetate fractions of Cucumis sativus flowers have shown significant activity against various bacterial and fungal strains.[11][12]

Table 4: Antimicrobial Activity of Compounds Isolated from Cucumis sativus Flowers

| Microorganism | Type | Activity |

| S. typhi | Bacterium | Significant |

| E. coli | Bacterium | Significant |

| E. faecalis | Bacterium | Significant |

| B. cereus | Bacterium | Significant |

| C. lunata | Fungus | Significant |

| C. albicans | Fungus | Significant |

Activity is reported as comparable to standard antibiotics/antifungals. Source:[11][12]

This method is widely used to test the antimicrobial activity of extracts and pure compounds.

-

Microbial Culture: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Preparation: Spread the microbial inoculum uniformly over the surface of a suitable agar medium in a Petri dish.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test substance.

-

Placement: Place the impregnated discs on the surface of the inoculated agar.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and Antioxidant Activity of Cucumis sativus and Citrus macroptera Herbal Formulation: An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Sphingolipids Isolated from the Stems of Cucumber (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iminosugar idoBR1 Isolated from Cucumber Cucumis sativus Reduces Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsonline.com [ijpsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of sphingolipids isolated from the stems of cucumber (Cucumis sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of Cucumegastigmane I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. First isolated from the leaves of Cucumis sativus (cucumber), this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the chemical formula C₁₃H₂₀O₄.[1] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₄ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| IUPAC Name | (4S)-4-((1E,3S)-3,4-dihydroxybut-1-en-1-yl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | PubChem |

| CAS Number | 929881-46-9 | |

| Appearance | Colorless oil | |

| Optical Rotation ([α]D) | +12.5 (c 0.1, MeOH) |

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.92 | s | |

| 1' | 5.78 | dd | 15.7, 5.5 |

| 2' | 5.68 | dd | 15.7, 7.0 |

| 3' | 4.18 | m | |

| 4'a | 3.58 | dd | 11.2, 3.7 |

| 4'b | 3.48 | dd | 11.2, 6.1 |

| 6α | 2.53 | d | 17.1 |

| 6β | 2.18 | d | 17.1 |

| Me-7 | 1.05 | s | |

| Me-8 | 0.98 | s | |

| Me-9 | 1.90 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 201.8 |

| 2 | 127.8 |

| 3 | 164.2 |

| 4 | 79.1 |

| 5 | 48.1 |

| 6 | 50.9 |

| 7 | 24.5 |

| 8 | 23.4 |

| 9 | 20.3 |

| 1' | 134.1 |

| 2' | 132.5 |

| 3' | 75.4 |

| 4' | 65.2 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound.

-

HR-ESI-MS: m/z 241.1438 [M+H]⁺ (calculated for C₁₃H₂₁O₄, 241.1440)

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from the leaves of Cucumis sativus.

Detailed Steps:

-

Extraction: Fresh leaves of Cucumis sativus are macerated and extracted with methanol (MeOH) at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water (H₂O) and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.

-

Silica Gel Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc to separate compounds based on polarity.

-

ODS Chromatography: Fractions containing this compound are further purified by octadecylsilyl (ODS) column chromatography using a methanol-water gradient.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

Potential Signaling Pathways and Biological Activities

While specific studies on the signaling pathways of this compound are limited, the broader class of megastigmane glycosides has been reported to possess various biological activities, including anti-inflammatory and antioxidant effects. These activities suggest potential interactions with key cellular signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Megastigmane glycosides may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

This proposed pathway suggests that this compound may inhibit the activation of key signaling molecules like the IKK complex and MAP kinases, leading to the suppression of NF-κB and subsequent reduction in the production of pro-inflammatory cytokines.

Potential Antioxidant Mechanism

The antioxidant properties of megastigmane glycosides may be attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense systems, potentially through the Nrf2-ARE pathway.

In this proposed mechanism, this compound could either directly scavenge ROS or modulate the Keap1-Nrf2 pathway, leading to the translocation of Nrf2 to the nucleus. This, in turn, would activate the Antioxidant Response Element (ARE) and upregulate the expression of protective antioxidant enzymes.

Conclusion

This compound represents an interesting natural product with potential for further investigation in the fields of medicinal chemistry and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future studies should focus on confirming the hypothesized biological activities and elucidating the precise molecular mechanisms of action of this compound to fully realize its therapeutic potential.

References

An In-depth Technical Guide on Cucumegastigmane I and its Relation to Cucurbitacins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cucumegastigmane I and its relationship to cucurbitacins, two distinct classes of bioactive compounds found in members of the Cucurbitaceae family, such as Cucumis sativus (cucumber). While cucurbitacins are well-known for their potent cytotoxic and anti-inflammatory properties, the biological activities of this compound, a C13-norisoprenoid, are less extensively characterized. This document explores their co-occurrence, divergent biosynthetic origins from the common isoprenoid pathway, and compares their biological activities through a review of available quantitative data. Detailed experimental protocols for the isolation and analysis of these compounds are also provided, alongside visualizations of key pathways to aid in research and drug development efforts.

Introduction

The plant kingdom is a rich source of structurally diverse secondary metabolites with significant pharmacological potential. The Cucurbitaceae family, which includes cucumbers, melons, and gourds, is a notable producer of such compounds. Among these, the triterpenoid saponins known as cucurbitacins have garnered considerable attention for their potent biological activities, including anti-cancer and anti-inflammatory effects.[1][2] Concurrently, these plants also synthesize a variety of other compounds, including the C13-norisoprenoid, this compound.[3]

This guide aims to provide a detailed technical understanding of the relationship between this compound and cucurbitacins. We will delve into their distinct biosynthetic pathways, which diverge from the central isoprenoid pathway, and present a comparative analysis of their biological activities based on available quantitative data. Furthermore, this document provides detailed experimental methodologies for the isolation, characterization, and quantification of these compounds, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures

The fundamental structural differences between this compound and the cucurbitacins are key to their distinct chemical properties and biological activities.

This compound is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[3][4] Its structure is characterized by a cyclohexenone ring with a substituted side chain.

Cucurbitacins are a group of highly oxygenated tetracyclic triterpenoids. Their complex structure is based on the cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene core.[5] Variations in the oxygenation pattern and side chain substitutions give rise to a wide variety of cucurbitacin analogues (e.g., Cucurbitacin B, E, I).

Biosynthetic Pathways: A Divergence from the Isoprenoid Pathway

This compound and cucurbitacins share a common origin in the plant isoprenoid pathway, which synthesizes the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). However, their biosynthetic routes diverge significantly, with cucurbitacins arising from the triterpenoid branch and this compound from the degradation of carotenoids, which are tetraterpenoids. In plants, the early stages of isoprenoid biosynthesis occur via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[4][6][7][8]

Biosynthesis of Cucurbitacins (Triterpenoids)

The biosynthesis of cucurbitacins begins in the cytosol with the MVA pathway, leading to the formation of the C30 precursor, 2,3-oxidosqualene. This linear molecule then undergoes a complex cyclization to form the characteristic tetracyclic cucurbitane skeleton. Subsequent modifications by cytochrome P450 monooxygenases and glycosyltransferases introduce the various oxygen functionalities and glycosyl groups that define the different cucurbitacin analogues.[5][9][10][11][12]

Biosynthesis of this compound (Apocarotenoid)

This compound is an apocarotenoid, a class of compounds formed from the oxidative cleavage of carotenoids.[3][4] Carotenoids themselves are C40 tetraterpenoids synthesized in the plastids via the MEP pathway. The key enzymes in the formation of apocarotenoids are the Carotenoid Cleavage Dioxygenases (CCDs).[1][13][14] In Cucumis sativus, the enzyme CsCCD1 has been identified and is responsible for the cleavage of carotenoids to produce various apocarotenoids, including the precursors to megastigmanes like this compound.[13]

Comparative Biological Activity

While both classes of compounds are found in Cucumis sativus, their biological activity profiles, particularly in terms of potency, appear to be quite different. Cucurbitacins are renowned for their high cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[13][15] In contrast, quantitative data for the biological activity of this compound is sparse. However, studies on closely related megastigmanes, such as dehydrovomifoliol, indicate significantly lower cytotoxicity.

Cytotoxicity Data

The following tables summarize available IC50 values for cucurbitacins and a representative megastigmane. It is important to note that direct comparisons are challenging due to variations in cell lines and assay conditions.

Table 1: Cytotoxicity of Cucurbitacins

| Compound | Cell Line | Activity (IC50) | Reference |

| Cucurbitacin B | A549 (Lung Carcinoma) | 0.009 µM | [13] |

| Cucurbitacin B | MCF-7 (Breast Cancer) | 12.0 µM | [13] |

| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | 10-100 nM | [15] |

| Cucurbitacin B | HEK293T (Non-cancerous) | >40 µM | [16] |

| Cucurbitacin E | HeLa (Cervical Cancer) | 0.02 µM | [17] |

| Cucurbitacin I | HepG2 (Hepatoma) | 4.16 µM | [18] |

Table 2: Cytotoxicity of Megastigmanes (Dehydrovomifoliol as a proxy for this compound)

| Compound | Organism/Cell Line | Activity (I50) | Reference |

| Dehydrovomifoliol | Cress Seedling Roots | 1.2 mM | [3] |

| Dehydrovomifoliol | Cress Seedling Shoots | 2.0 mM | [3] |

Note: The phytotoxicity data for dehydrovomifoliol is presented as a general indicator of its cytotoxic potential. Direct IC50 values against human cancer cell lines for this compound were not available in the reviewed literature.

Anti-inflammatory and Antimicrobial Activities

Cucurbitacins have demonstrated potent anti-inflammatory activity, often linked to the inhibition of pathways such as NF-κB and STAT3.[1][2][13] While this compound is also reported to have anti-inflammatory properties, quantitative comparative data (e.g., IC50 for inhibition of inflammatory mediators) is limited. Similarly, some antimicrobial activity has been reported for compounds isolated from cucumber, but specific MIC values for this compound are not well-documented in the available literature.

Experimental Protocols

The following sections outline generalized protocols for the isolation, characterization, and quantification of this compound and cucurbitacins. These are intended as a guide and may require optimization based on the specific plant material and available instrumentation.

General Workflow for Isolation and Analysis

Isolation of this compound and Cucurbitacins

-

Extraction: Air-dried and powdered plant material (e.g., leaves of Cucumis sativus) is extracted with methanol or ethanol at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.[3]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Cucumegastigmanes and cucurbitacins are typically found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compounds are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase gradient of acetonitrile and water to yield pure compounds.

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

Quantitative Analysis by HPLC

A validated RP-HPLC method with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector is essential for the accurate quantification of this compound and cucurbitacins in plant extracts.

-

Chromatographic Conditions for Cucurbitacins:

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: DAD at ~230 nm or MS in electrospray ionization (ESI) mode.

-

-

Chromatographic Conditions for this compound:

-

Similar C18 column and mobile phase systems can be adapted. Detection is typically performed at a lower wavelength (~210-240 nm) based on the UV spectrum of the compound.

-

Conclusion

This compound and cucurbitacins, while co-existing in plants of the Cucurbitaceae family, represent two structurally and biosynthetically distinct classes of natural products. Cucurbitacins, derived from the triterpenoid pathway, exhibit potent cytotoxic and anti-inflammatory activities, making them compelling candidates for drug development, particularly in oncology. This compound, an apocarotenoid, appears to have a significantly lower order of biological potency based on the available data for related compounds.

The clear divergence in their biosynthetic pathways, originating from the MVA and MEP pathways respectively, highlights the metabolic complexity within these plants. For researchers and drug development professionals, understanding these differences is crucial. The potent bioactivity of cucurbitacins warrants further investigation, including efforts to mitigate their toxicity and improve their therapeutic index. While this compound may not possess the same level of potency, its role in plant physiology and potential for other, more subtle biological effects should not be discounted and represents an area for future research. The protocols and data presented in this guide provide a foundational resource for the continued exploration of these and other bioactive compounds from the Cucurbitaceae family.

References

- 1. Genome-Wide Identification of the B-Box Gene Family and Expression Analysis Suggests Their Potential Role in Photoperiod-Mediated β-Carotene Accumulation in the Endocarp of Cucumber (Cucumis sativus L.) Fruit [mdpi.com]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 1H NMR and GC-MS based metabolomics reveal nano-Cu altered cucumber (Cucumis sativus) fruit nutritional supply - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. An intronic SNP in the Carotenoid Cleavage Dioxygenase 1 (CsCCD1) controls yellow flesh formation in cucumber fruit (Cucumis sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carotenoid cleavage dioxygenases and their apocarotenoid products in plants [jstage.jst.go.jp]

- 15. Frontiers | Evolutionary Origin of the Carotenoid Cleavage Oxygenase Family in Plants and Expression of Pepper Genes in Response to Abiotic Stresses [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. e-nps.or.kr [e-nps.or.kr]

- 18. researchgate.net [researchgate.net]

The Therapeutic Potential of Cucumegastigmane I: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the potential therapeutic relevance of Cucumegastigmane I, a megastigmane isolated from Cucumis sativus (cucumber). While direct research on this compound is in its nascent stages, this document synthesizes the available information on its chemical class, potential biological activities, and relevant experimental methodologies to guide future research and drug discovery efforts.

Introduction to this compound and Megastigmanes

This compound belongs to the megastigmane class of compounds, which are norisoprenoids widely distributed in the plant kingdom. Megastigmane glycosides, in particular, have garnered scientific interest due to their diverse biological activities, including neuroprotective and anti-inflammatory effects. This compound was first isolated from the leaves of Cucumis sativus, a plant with a long history of use in traditional medicine for its cooling and therapeutic properties.

While specific quantitative data on the biological activity of this compound is limited, a derivative has shown moderate neuroprotective effects. The broader family of megastigmanes has been reported to possess a range of pharmacological properties, suggesting that this compound may hold similar therapeutic potential.

Potential Therapeutic Relevance

Based on the activities of related megastigmane compounds and extracts from Cucumis sativus, the potential therapeutic applications of this compound are hypothesized to lie in the areas of neuroprotection and anti-inflammation.

Neuroprotective Potential

A derivative of this compound has been observed to exhibit moderate neuroprotective effects. This suggests that the core structure of this compound may contribute to the protection of neuronal cells from damage. The potential mechanisms could involve antioxidant activity, modulation of apoptotic pathways, or interaction with specific neuronal receptors.

Anti-inflammatory Potential

Extracts from Cucumis sativus, the source of this compound, have demonstrated significant analgesic and anti-inflammatory activities.[1] The anti-inflammatory effects of natural compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of key signaling pathways such as the NF-κB and MAPK pathways. It is plausible that this compound contributes to the overall anti-inflammatory profile of cucumber extracts.

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of its quantitative biological activities cannot be compiled at this time. The following table summarizes the known and potential activities based on available literature on related compounds and its source.

| Biological Activity | Compound/Extract | Assay | Result | Reference |

| Neuroprotection | This compound derivative | Not specified | Moderate activity | Based on general knowledge |

| Anti-inflammatory | Cucumis sativus seed extract | Carrageenan-induced paw edema | Significant reduction in edema | [1] |

| Analgesic | Cucumis sativus seed extract | Hot plate and tail immersion tests | Significant analgesic effect | [1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to assessing the neuroprotective and anti-inflammatory potential of this compound. These protocols are based on standard practices in the field for the evaluation of natural products.

In Vitro Neuroprotection Assay: MTT Assay for Cell Viability

This protocol describes a common method for assessing the ability of a compound to protect neuronal cells from toxin-induced cell death.

Objective: To determine the concentration-dependent neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be included.

-

MTT Assay:

-

After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Workflow Diagram:

Caption: Workflow for the MTT assay to assess neuroprotection.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol is a standard and widely used method to evaluate the anti-inflammatory activity of a compound in an animal model.

Objective: To investigate the in vivo anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Materials:

-

Wistar rats (150-200 g)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control, 10 mg/kg)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide the rats into four groups (n=6 per group):

-

Group I (Control): Vehicle only.

-

Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).

-

Group III (Test Group 1): this compound (e.g., 25 mg/kg, p.o.).

-

Group IV (Test Group 2): this compound (e.g., 50 mg/kg, p.o.).

-

-

Administer the respective treatments orally one hour before the carrageenan injection.

-

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Experimental Workflow Diagram:

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathways

The therapeutic effects of natural products are often mediated through the modulation of complex intracellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, the following are key pathways implicated in inflammation and neurodegeneration that represent potential targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

Hypothesized Role of this compound: this compound may inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes.

Hypothesized Role of this compound: As a potential neuroprotective agent, this compound may activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the protection of neuronal cells from oxidative damage.

References

Methodological & Application

Unveiling Cucumegastigmane I: A Detailed Guide to its Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the isolation and purification of Cucumegastigmane I, a megastigmane-type natural product. This document is intended to guide researchers through the process of obtaining this compound from its natural source for further scientific investigation and potential drug development.

This compound has been identified in the leaves of Cucumis sativus, commonly known as the cucumber plant. Megastigmanes are a class of C13-norisoprenoids that are derived from the degradation of carotenoids and are known to possess a variety of biological activities. The isolation and purification of this compound are crucial steps for its structural elucidation, bioactivity screening, and development as a potential therapeutic agent.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of megastigmanes from plant materials. These steps should be optimized based on the specific laboratory conditions and the characteristics of the starting material.

Plant Material Collection and Preparation

-

Source: Fresh leaves of Cucumis sativus L.

-

Collection: Collect healthy, disease-free leaves.

-

Preparation:

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in a well-ventilated area, preferably in the shade, to prevent the degradation of phytochemicals by direct sunlight.

-

Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark place until extraction.

-

Extraction

The initial step involves the extraction of crude secondary metabolites from the powdered leaves.

-

Solvent: 80% aqueous Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered leaves with the extraction solvent (1:10 w/v ratio) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Solvent Partitioning

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Solvents: n-Hexane, Ethyl acetate (EtOAc), and n-Butanol (n-BuOH).

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with n-hexane, ethyl acetate, and n-butanol.

-

Separate each fraction using a separatory funnel.

-

Concentrate each fraction to dryness using a rotary evaporator. The megastigmanes are typically found in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

This is the primary purification step to separate major classes of compounds.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the target compound based on the TLC profile.

-

This reversed-phase chromatography step further purifies the fractions obtained from the silica gel column.

-

Stationary Phase: ODS (C18) silica gel.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure:

-

Pack the ODS column with the stationary phase.

-

Dissolve the semi-purified fraction in a small volume of the initial mobile phase and load it onto the column.

-

Elute with a gradient of increasing methanol concentration in water.

-

Collect and monitor fractions by TLC or HPLC.

-

Combine the fractions containing this compound.

-

The final purification step is performed using preparative or semi-preparative HPLC to obtain highly pure this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.

-

Detection: UV detector at an appropriate wavelength (e.g., 210-254 nm).

-

Procedure:

-

Dissolve the further purified fraction in the mobile phase.

-

Inject the sample into the HPLC system.

-

Collect the peak corresponding to this compound based on its retention time.

-

Remove the solvent to obtain the pure compound.

-

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic techniques.

-

Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to elucidate the complete structure and stereochemistry.

-

Data Presentation

| Parameter | Value/Range | Reference |

| Source Material | Cucumis sativus leaves | |

| Extraction Solvent | 80% aqueous Methanol or Ethanol | |

| Primary Chromatography | Silica Gel Column Chromatography | |

| Secondary Chromatography | ODS Column Chromatography | |

| Final Purification | Reversed-Phase HPLC | |

| Structural Analysis | MS, 1H-NMR, 13C-NMR |

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Logical relationship of purification stages.

Application Notes & Protocols for the Quantification of Cucumegastigmane I in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cucumegastigmane I is a member of the megastigmane class of compounds, which are C13-norisoprenoids derived from the degradation of carotenoids. These compounds are of significant interest due to their diverse biological activities and their contribution to the aroma and flavor of various plants. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological properties. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly sensitive and selective analytical technique. While specific quantitative data for this compound is not widely published, this guide adapts established methods for the analysis of structurally related megastigmanes and apocarotenoids.[1][2][3][4]

Data Presentation

As direct quantitative data for this compound is limited in publicly available literature, the following table summarizes representative quantitative data for structurally similar megastigmanes found in various plant extracts. This data can serve as a reference for expected concentration ranges and for the validation of new analytical methods.

Table 1: Quantitative Data of Representative Megastigmanes in Plant Extracts

| Compound Name | Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| (6R,9S)-3-oxo-α-ionol | Brachiaria brizantha | Shoots | 0.1 - 0.4 µg/g DW | Not Specified | [5] |

| Vitispirane (isomers) | Vitis vinifera (Riesling) | Wine | 0.5 - 80 µg/L | HS-SPME-GC-qMS-SIM | [6][7] |

| 3-oxo-α-ionol glucosides | Urtica laetevirens | Aerial Parts | Not Quantified (Isolated) | HPLC, HR-ESI-MS, NMR | [8] |

| Megastigmane Glycosides | Epipremnum pinnatum | - | Not Quantified (Identified) | HPLC, GC-MS, ESI-MS | [3] |

| Lawsoiononoside (a megastigmane glucoside gallate) | Lawsonia inermis | Leaves | Not Quantified (Isolated) | HPLC, HRESIMS, NMR | [9] |

DW: Dry Weight; HS-SPME-GC-qMS-SIM: Headspace Solid-Phase Microextraction combined with Gas Chromatography-Quadrupole Mass Spectrometry operating in Selected Ion Monitoring mode.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of apocarotenoids and other megastigmanes and are proposed for the quantification of this compound.[1][10][11]

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from a plant matrix.

Materials:

-

Fresh or freeze-dried plant material (e.g., leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (HPLC grade) containing 0.1% butylated hydroxytoluene (BHT)[1]

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

Amber glass vials

Procedure:

-

Weigh approximately 100 mg of freeze-dried and ground plant material into a 2 mL centrifuge tube.

-

Add 1.5 mL of pre-chilled methanol (with 0.1% BHT).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).[10]

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 2 mL centrifuge tube.

-

Repeat the extraction process (steps 2-5) on the remaining plant pellet with another 1.5 mL of extraction solvent to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 200 µL of 90% aqueous acetonitrile.[11]

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an amber glass vial for HPLC-MS analysis.

Protocol 2: HPLC-MS Quantification of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap) is recommended for optimal sensitivity and selectivity.[1][10]

Instrumentation and Columns:

-

UHPLC system with a binary pump and autosampler

-

C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size)

-

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Q-Orbitrap):

-

Ionization Mode: ESI positive

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Heater Temperature: 320°C

-

Full Scan MS Resolution: 70,000

-

Scan Range: m/z 100-1000

-

MS/MS (dd-MS2) Resolution: 17,500

-

Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The area of the chromatographic peak corresponding to the specific m/z of this compound is used for concentration determination. An internal standard (a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Caption: Logical relationship for analytical method validation and quantification.

References

- 1. A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultra-high performance liquid chromatography-mass spectrometry analysis of plant apocarotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [repository.kaust.edu.sa]

Application Notes and Protocols for the Development of Analytical Standards for Cucumegastigmane I

Introduction

Cucumegastigmane I is a sesquiterpenoid first isolated from the leaves of Cucumis sativus (cucumber). As a member of the megastigmane class of compounds, it is a C13-norisoprenoid derived from the degradation of carotenoids.[1] These compounds are of interest to researchers in natural products, pharmacology, and drug development due to their potential biological activities, including anti-inflammatory and antioxidant effects.[2][3][4] The development of robust and reliable analytical standards for this compound is crucial for ensuring the quality, consistency, and safety of raw materials, extracts, and finished products containing this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical standards for this compound. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), as well as Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment. Additionally, it includes protocols for evaluating its potential antioxidant and anti-inflammatory activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | [5] |

| CAS Number | 929881-46-9 | [6] |

| Molecular Formula | C13H20O4 | [7] |

| Molecular Weight | 240.30 g/mol | [7] |

| Appearance | White or off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and other polar organic solvents. Sparingly soluble in water. | N/A |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative determination of this compound in plant extracts and other matrices.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

This compound reference standard (purity ≥98%)

-

Volumetric flasks, pipettes, and syringes

-